3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound features a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring. Key structural elements include:
- A 3,4-dimethylphenyl substituent at position 2 of the thienopyrazole.
- A sulfone group (5,5-dioxido) on the thieno ring, enhancing electron-withdrawing properties.
- A 3-chlorobenzamide moiety linked via an amide bond at position 3.
The chloro substituent on the benzamide contributes to lipophilicity and electronic effects, which may impact binding affinity in pharmacological or agrochemical contexts.
Properties
IUPAC Name |
3-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-6-7-16(8-13(12)2)24-19(17-10-28(26,27)11-18(17)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHDHUAJRWMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C20H18ClN3O3S
- Molecular Weight : 415.9 g/mol
- IUPAC Name : 3-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and the resultant modulation of these targets can lead to various biological effects. For instance, thienopyrazole derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes which are involved in inflammatory pathways .
Anticancer Activity
Recent studies have demonstrated that thienopyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- MDA-MB-231 Cell Line : The compound displayed promising results with an IC50 value indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-chloro-N-(2-(3,4-dimethylphenyl)-...) | MDA-MB-231 | 27.6 |
Antioxidant Activity
Research indicates that certain thienopyrazole compounds can act as antioxidants by reducing oxidative stress in biological systems. These compounds have been tested against toxic agents like 4-nonylphenol in fish erythrocytes, showing a reduction in erythrocyte alterations compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound | 12 ± 1.03 |
Anti-inflammatory Activity
Thienopyrazoles have also been explored for their anti-inflammatory properties through the inhibition of inflammatory mediators. The structure of these compounds allows them to interfere with signaling pathways involved in inflammation.
Case Studies
- Study on Anticancer Effects : A series of thienopyrazole derivatives were synthesized and evaluated for their anticancer activities against breast cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their potency.
- Antioxidant Efficacy in Aquatic Species : In a study involving African catfish (Clarias gariepinus), thienopyrazole derivatives were administered to assess their protective effects against chemical-induced oxidative stress. The study found that these compounds significantly mitigated erythrocyte damage compared to untreated groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, derived from the provided evidence, highlight variations in substituents, synthesis, and physicochemical properties:
Structural Comparisons
Notes:
- Sulfur Oxidation: The target and compounds feature a sulfone group (5,5-dioxido), while ’s “5-oxo” may denote a ketone or sulfoxide, though this requires further clarification.
Functional Implications
- Electron-Withdrawing Effects: The sulfone group in the target and may enhance stability and reactivity compared to non-sulfonated analogs.
- Alkoxy Groups: ’s triethoxybenzamide could enhance solubility but reduce metabolic stability.
- Amide Linkage : The oxalamide in provides a bifunctional hydrogen-bonding motif, unlike the single amide in the target.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step pathways starting with precursors like substituted benzoic acids and heterocyclic intermediates. Key steps include cyclization of the thieno[3,4-c]pyrazole core, followed by amide coupling. Reaction conditions such as temperature (e.g., reflux for cyclization), solvent choice (DMF or THF), and catalysts (e.g., sodium hydride) are critical for yield optimization. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like amides (-CONH-) and sulfonyl (-SO₂-) groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Standard assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assay) and non-cancerous cells to assess selectivity.
- Anti-inflammatory activity via COX-1/COX-2 inhibition assays. Dose-response curves and IC₅₀ values should be calculated to prioritize further studies .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Tools like Gaussian or ORCA predict regioselectivity in cyclization steps. Machine learning models trained on reaction databases (e.g., Reaxys) can propose solvent/catalyst combinations to reduce trial-and-error experimentation .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time.
- Comparative SAR analysis : Evaluate how structural variations (e.g., chloro vs. methyl substituents) affect activity. For example, 3,4-dimethylphenyl groups may enhance membrane permeability compared to nitro-substituted analogs .
- Meta-analysis : Use statistical tools to aggregate data from multiple studies, identifying outliers or confounding factors .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Molecular docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
- Kinetic assays : Measure inhibition constants (Ki) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
Methodological Considerations Table
| Research Aspect | Key Parameters | References |
|---|---|---|
| Synthetic Yield | Solvent polarity, reaction time, catalysts | |
| Bioactivity Reproducibility | Cell line authentication, assay controls | |
| Computational Modeling | Basis set selection (DFT), docking scoring |
Notes for Experimental Design
- Contradiction Mitigation : Variability in bioactivity may arise from differences in substituent electronic effects (e.g., electron-withdrawing chloro vs. electron-donating methyl groups). Systematic SAR studies are advised .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
